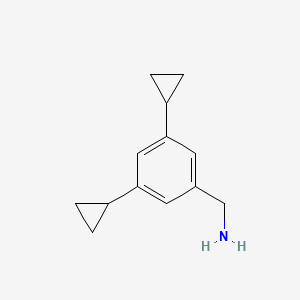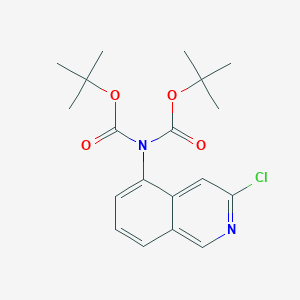
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate is a chemical compound with the molecular formula C19H23ClN2O4 and a molecular weight of 378.85 g/mol . This compound is known for its unique structure, which includes a chloroisoquinoline moiety and two tert-butyl groups attached to an iminodicarbonate functional group .
准备方法
The synthesis of Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate typically involves the reaction of 3-chloroisoquinoline with di-tert-butyl iminodicarbonate under specific conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the isoquinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学研究应用
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate has various scientific research applications, including:
作用机制
The mechanism of action of Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate involves its interaction with specific molecular targets and pathways. The chloroisoquinoline moiety can interact with various enzymes and receptors, modulating their activity . The iminodicarbonate group can undergo hydrolysis, releasing carbon dioxide and the corresponding amine, which can further interact with biological targets .
相似化合物的比较
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate can be compared with other similar compounds, such as:
Di-tert-butyl iminodicarbonate: Lacks the chloroisoquinoline moiety, making it less specific in its interactions.
3-chloroisoquinoline:
Di-tert-butyl (3-bromoisoquinolin-5-yl)iminodicarbonate: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its combination of the chloroisoquinoline moiety and the iminodicarbonate group, providing a versatile compound with diverse applications .
属性
分子式 |
C19H23ClN2O4 |
|---|---|
分子量 |
378.8 g/mol |
IUPAC 名称 |
tert-butyl N-(3-chloroisoquinolin-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C19H23ClN2O4/c1-18(2,3)25-16(23)22(17(24)26-19(4,5)6)14-9-7-8-12-11-21-15(20)10-13(12)14/h7-11H,1-6H3 |
InChI 键 |
LNOPJKPVKZUGPE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC2=CN=C(C=C21)Cl)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


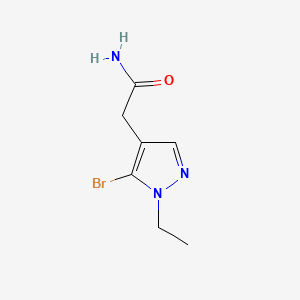
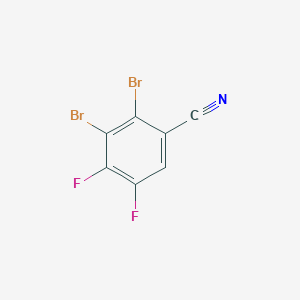


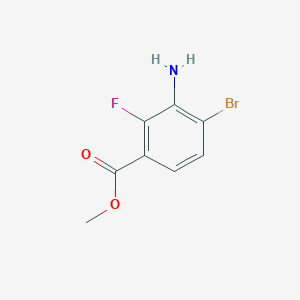
![(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13920590.png)

![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)
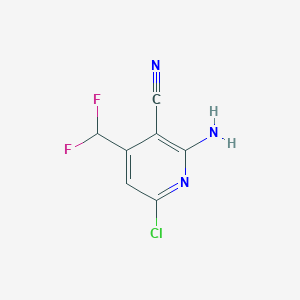
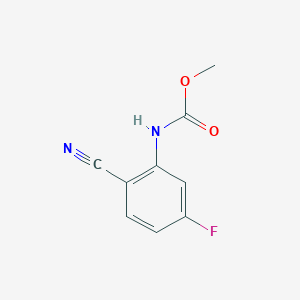
![5-(3-(Cyanomethyl)-3-(3'-methyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide](/img/structure/B13920621.png)
![6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid)](/img/structure/B13920625.png)
